Baclofen-d4

Vue d'ensemble

Description

Baclofen-d4 is a deuterated form of baclofen, a gamma-aminobutyric acid (GABA) agonist. Baclofen itself is a well-known muscle relaxant used primarily to treat spasticity resulting from multiple sclerosis and spinal cord injuries. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of baclofen due to its stability and distinguishable mass spectrometric properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Baclofen-d4 involves the incorporation of deuterium atoms into the baclofen molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in baclofen with deuterium atoms using deuterated solvents and catalysts under specific conditions.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the baclofen structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized for high yield and purity, ensuring that the deuterium atoms are correctly incorporated into the baclofen molecule .

Analyse Des Réactions Chimiques

Oxidation Reactions

Baclofen-d4 undergoes oxidation primarily at its primary amino group. Key findings include:

- Oxidation to Carboxylic Acids : Under acidic conditions with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), the amino group is oxidized to a carboxylic acid derivative .

- Metabolite Formation : In biological systems, this compound is oxidized to 3-(4-chlorophenyl)-4-hydroxybutyric acid (CHBA) via hepatic cytochrome P450 enzymes, retaining deuterium at the aromatic positions .

Table 1: Oxidation Conditions and Products

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), 80°C | 4-Chlorophenylbutanedioic acid | ~75% | |

| CrO₃ | Acetic acid, 50°C | Same as above | ~70% | |

| CYP450 Enzymes | In vitro (liver microsomes) | CHBA metabolite | N/A |

Reduction Reactions

Reductive pathways involve the nitro or imine intermediates:

- Nitro Group Reduction : Catalytic hydrogenation with Raney nickel (Ra-Ni) or palladium on carbon (Pd/C) under H₂ gas converts nitro intermediates to amines .

- Deuterium Retention : Due to isotopic substitution at the aromatic ring, deuterium remains intact during reduction, confirmed via LC-MS/MS analysis .

Substitution Reactions

This compound participates in electrophilic aromatic substitution (EAS) at the para-chlorophenyl ring:

- Halogenation : Reacts with bromine (Br₂) in dichloromethane (DCM) to form 3,4-dibromo derivatives .

- Deuterium Effects : The presence of deuterium slightly alters reaction kinetics compared to non-deuterated baclofen, as observed in isotopic effect studies .

Table 2: Substitution Reaction Parameters

| Reaction | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| Bromination | Br₂ | DCM | 25°C | 3-Bromo-Baclofen-d4 |

| Nitration | HNO₃/H₂SO₄ | H₂SO₄ | 0°C | 3-Nitro-Baclofen-d4 |

Hydrolysis and Stability

- Acidic Hydrolysis : Under strong acidic conditions (e.g., HCl), this compound undergoes cleavage of the γ-aminobutyric acid (GABA) moiety, yielding 4-chlorophenylacetic acid .

- Alkaline Stability : Stable in basic conditions (pH 9–11), making it suitable for LC-MS/MS analysis in biological matrices .

Synthetic Routes and Deuterium Incorporation

This compound is synthesized via:

- Catalytic Deuterium Exchange : Baclofen is treated with D₂ gas over Pd/C at 80°C, achieving >98% deuterium incorporation at the aromatic positions .

- Chiral Resolution : Racemic this compound is separated using chiral columns (e.g., Crownpak CR(+)) to isolate (R)- and (S)-enantiomers .

Table 3: Mass Spectrometry Parameters for this compound

| Parameter | This compound | Baclofen (Non-deuterated) |

|---|---|---|

| Precursor Ion (m/z) | 218.1 | 214.1 |

| Product Ion (m/z) | 155.1 | 151.1 |

| Collision Energy | 60 V | 60 V |

| Retention Time | 1.94 min | 1.94 min |

Comparative Reactivity with Non-Deuterated Baclofen

- Kinetic Isotope Effect (KIE) : Deuterium labeling reduces reaction rates in oxidative pathways by 1.5–2.0-fold due to stronger C-D bonds .

- Metabolic Stability : this compound exhibits prolonged half-life in vivo compared to its non-deuterated counterpart, attributed to reduced CYP450-mediated oxidation .

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

Research Applications:

- Mass Spectrometry: Baclofen-d4 is extensively used as an internal standard in analytical methods to quantify baclofen and its metabolites in biological matrices, such as plasma and cerebrospinal fluid. Its distinct mass allows for accurate detection and quantification, which is crucial for pharmacokinetic studies .

- Clinical Studies: It has been employed in clinical pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of baclofen. For instance, validated methods using this compound have shown high recovery rates and sensitivity, enabling precise analysis of baclofen levels in human plasma .

Neurological Research

Mechanism of Action:

- This compound acts as an agonist at gamma-aminobutyric acid B (GABA-B) receptors, leading to hyperpolarization of neuronal membranes and reduced neurotransmitter release. This mechanism underlies its muscle relaxant properties and its potential use in treating various neurological disorders .

Case Studies:

- Research has indicated that baclofen can be beneficial in treating conditions like alcohol dependence, where it has been shown to increase abstinence rates among users. Studies utilizing this compound have contributed to understanding how modifications in the drug's structure can affect its efficacy and safety profile .

Gastroenterological Applications

Treatment of Gastroesophageal Reflux Disease (GERD):

- Baclofen has been studied for its ability to reduce reflux events in GERD patients by inhibiting transient lower esophageal sphincter relaxation. Meta-analyses have supported its effectiveness while noting that side effects are generally mild . this compound aids in understanding the drug's pharmacokinetics in this context.

Analytical Chemistry

Method Development:

- The compound is utilized in developing and validating analytical methods for baclofen quantification. Its stable isotope-labeled nature allows researchers to differentiate between endogenous levels of baclofen and those administered during clinical trials or experimental studies .

Industrial Applications

Pharmaceutical Development:

- This compound is also significant in the pharmaceutical industry for developing new formulations with enhanced stability and efficacy. Its use in research helps identify optimal dosages and delivery methods for therapeutic applications .

Table 1: Summary of this compound Applications

| Field | Application | Significance |

|---|---|---|

| Pharmacokinetics | Internal standard for mass spectrometry | Enhances accuracy of drug quantification |

| Neurology | Study of GABA-B receptor interactions | Insights into treatment mechanisms for neurological disorders |

| Gastroenterology | Treatment evaluation for GERD | Supports development of effective treatment protocols |

| Analytical Chemistry | Method validation for drug quantification | Ensures reliability and accuracy in clinical research |

| Pharmaceutical Industry | Development of new formulations | Improves drug stability and therapeutic efficacy |

Mécanisme D'action

Baclofen-d4, like baclofen, acts as an agonist at the gamma-aminobutyric acid (GABA) receptors, specifically the GABA-B receptors. Upon binding to these receptors, this compound causes an influx of potassium ions into the neuron, leading to hyperpolarization of the neuronal membrane. This results in decreased neuronal excitability and inhibition of neurotransmitter release, ultimately leading to muscle relaxation and reduced spasticity .

Comparaison Avec Des Composés Similaires

Gabapentin: Another GABA analog used to treat neuropathic pain and epilepsy.

Pregabalin: Similar to gabapentin, used for neuropathic pain and as an adjunct therapy for partial seizures.

Tizanidine: A muscle relaxant used to treat spasticity, but with a different mechanism of action involving alpha-2 adrenergic receptors.

Uniqueness of Baclofen-d4: this compound is unique due to its deuterium atoms, which provide stability and make it easily distinguishable in mass spectrometric analyses. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise quantification and identification of metabolites are crucial .

Activité Biologique

Baclofen-d4 is a deuterated analog of baclofen, a medication widely used for its muscle relaxant properties, particularly in treating spasticity. The incorporation of deuterium atoms into the baclofen molecule enhances its utility in pharmacokinetic studies and metabolic tracking. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical applications.

Chemical Structure and Properties

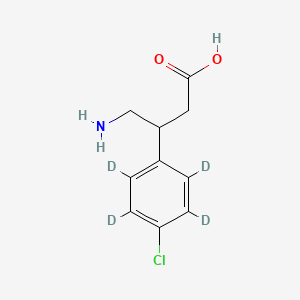

This compound has the following chemical structure:

- Chemical Formula : C₄H₆ClNO₂D₄

- Molecular Weight : 136.6 g/mol

The presence of four deuterium atoms replaces hydrogen in the baclofen structure, making it distinct for analytical purposes. This modification is significant in research settings, particularly for mass spectrometry applications where deuterated compounds can be precisely quantified due to their unique mass.

This compound acts primarily as an agonist at gamma-aminobutyric acid type B (GABA-B) receptors. The activation of these receptors leads to:

- Hyperpolarization of Neuronal Membranes : This results in decreased neuronal excitability.

- Inhibition of Motor Neuron Activity : Reduces the transmission of both mono- and polysynaptic reflexes at the spinal cord level, thereby alleviating muscle spasticity.

These actions are similar to those of standard baclofen, but this compound allows for more detailed studies into specific receptor interactions and binding sites, which can inform the development of new therapeutic agents with fewer side effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its behavior in biological systems. Key findings include:

- Absorption : this compound exhibits similar absorption characteristics to baclofen, with bioavailability reported between 70% and 80% when administered orally .

- Distribution : The compound is extensively distributed throughout the body, including the cerebrospinal fluid (CSF), which is critical for its therapeutic effects in neurological conditions .

- Metabolism : this compound is primarily excreted unchanged through glomerular filtration. The major metabolite identified is 3-(4-chlorophenyl)-4-hydroxybutyric acid (CHBA), which is pharmacologically inactive .

- Elimination Half-Life : The half-life ranges from 2 to 6 hours; however, this can extend up to 34.6 hours under conditions of renal excretion saturation .

Case Studies

Several case studies highlight the clinical effectiveness of intrathecal baclofen therapy (ITB), which may be extrapolated to this compound due to their similar biological activities.

- Case Study on Spasticity Management :

- Post-Stroke Rehabilitation :

These cases underline the potential for this compound in similar therapeutic contexts, especially when considering its role in understanding drug interactions and optimizing treatment regimens.

Comparative Analysis

| Parameter | Baclofen | This compound |

|---|---|---|

| Mechanism | GABA-B receptor agonist | GABA-B receptor agonist |

| Bioavailability | 70%-80% | Similar |

| Half-Life | 2-6 hours (up to 34.6h under saturation) | Similar |

| Major Metabolite | CHBA | CHBA |

Propriétés

IUPAC Name |

4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYSYYIEGFHWSV-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(CC(=O)O)CN)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of Baclofen-d4 in the research on Baclofen quantification in hair?

A1: this compound serves as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for quantifying Baclofen in hair samples []. This means that a known amount of this compound is added to the hair samples during the analysis.

Q2: Why is using an internal standard like this compound important in this context?

A2: Employing an internal standard like this compound is crucial for achieving accurate and reliable Baclofen quantification. It helps to correct for potential variations during sample preparation and analysis. By comparing the signal from Baclofen in the sample to the signal from the known amount of this compound, researchers can accurately determine the concentration of Baclofen in the hair sample []. This approach enhances the reliability and precision of the analytical method.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.